Fmoc-3-Chloro-D-phenylalanine: A Technical Guide for Advanced Peptide Synthesis
Fmoc-3-Chloro-D-phenylalanine: A Technical Guide for Advanced Peptide Synthesis
Introduction: The Strategic Incorporation of Halogenated Amino Acids in Peptide Drug Discovery
In the landscape of modern peptide science and drug development, the use of non-canonical amino acids is a cornerstone for innovation. These unique building blocks offer a sophisticated toolkit to modulate the pharmacological properties of peptides, enhancing their stability, potency, and bioavailability. Among these, halogenated amino acids, and specifically Fmoc-3-chloro-D-phenylalanine, have emerged as critical components in the design of novel peptide therapeutics.
The introduction of a chlorine atom onto the phenyl ring of D-phenylalanine imparts significant physicochemical alterations. The chloro- group is electron-withdrawing and increases the hydrophobicity of the side chain. This modification can profoundly influence a peptide's conformation, metabolic stability, and interactions with biological targets.[1] The use of the D-enantiomer further provides resistance to proteolytic degradation. This guide provides a comprehensive technical overview of the chemical properties, applications, and handling of Fmoc-3-chloro-D-phenylalanine for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
Fmoc-3-chloro-D-phenylalanine is a white to off-white crystalline powder.[2] Its fundamental properties are summarized in the table below, providing a foundational understanding for its use in synthesis and analysis.
| Property | Value | Source(s) |
| Molecular Formula | C₂₄H₂₀ClNO₄ | [2][3] |
| Molecular Weight | 421.87 g/mol | [3] |
| CAS Number | 205526-23-4 | [2] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 121 - 126 °C | [2] |
| Optical Rotation | [α]²⁰/D = +34 ± 2° (c=1 in DMF) | [2] |
| Purity | ≥98% (HPLC) | [2] |
Solubility Profile:
Spectroscopic and Physicochemical Characterization
While a comprehensive public database of spectroscopic data for Fmoc-3-chloro-D-phenylalanine is not available, the expected spectral characteristics can be inferred from its structure and data for analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Fmoc protecting group (aromatic protons between ~7.3 and 7.8 ppm, and aliphatic protons of the fluorenyl group), the α-proton and β-protons of the phenylalanine backbone, and the aromatic protons of the 3-chlorophenyl ring.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the carboxylic acid and the Fmoc group, the aromatic carbons of the fluorenyl and 3-chlorophenyl rings, and the aliphatic carbons of the amino acid backbone and the Fmoc group.
Infrared (IR) Spectroscopy: The FTIR spectrum would be expected to exhibit characteristic absorption bands for:
-
O-H stretching of the carboxylic acid.
-
N-H stretching of the amide.
-
C=O stretching of the carboxylic acid and the urethane of the Fmoc group.
-
Aromatic C=C stretching.
-
C-Cl stretching.
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight, as well as characteristic fragmentation patterns.
Physicochemical Properties: A calculated partition coefficient (logP) for Fmoc-3-chloro-D-phenylalanine is not readily available in public databases. However, the presence of the chloro- substituent is expected to increase its lipophilicity compared to the non-halogenated Fmoc-D-phenylalanine.
Applications in Peptide Synthesis and Drug Design
Fmoc-3-chloro-D-phenylalanine is a valuable building block in solid-phase peptide synthesis (SPPS) for the creation of peptides with enhanced therapeutic potential.[5]
Key Advantages and Applications:
-
Enhanced Metabolic Stability: The D-configuration of the amino acid provides significant resistance to enzymatic degradation by proteases in vivo, prolonging the peptide's half-life.[1]
-
Modulation of Hydrophobicity and Binding Affinity: The chloro- group on the phenyl ring increases the hydrophobicity of the side chain, which can influence peptide folding, membrane permeability, and binding interactions with biological targets.[1]
-
Probing Structure-Activity Relationships (SAR): The defined position of the chlorine atom allows for systematic studies of how halogenation impacts a peptide's biological activity.[5]
-
Development of Novel Therapeutics: This modified amino acid is utilized in the synthesis of peptide-based drugs for various therapeutic areas, including oncology and metabolic diseases.[5]
Experimental Protocols: A Practical Guide
The following section provides detailed, step-by-step methodologies for the incorporation of Fmoc-3-chloro-D-phenylalanine into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis (SPPS).
Workflow for a Single Coupling Cycle in Fmoc-SPPS
Caption: A standard workflow for a single cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Recommended Coupling Protocol for Fmoc-3-chloro-D-phenylalanine
Due to the potential for steric hindrance from the chloro-substituent, a potent coupling reagent such as HATU is recommended to ensure high coupling efficiency.
Materials:
-
Fmoc-3-chloro-D-phenylalanine
-
Peptide-resin with a free N-terminal amine
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Kaiser test kit
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% solution of piperidine in DMF and agitate for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-3-chloro-D-phenylalanine (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid/HATU solution and vortex briefly to pre-activate for 1-2 minutes.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. For potentially difficult couplings, the reaction time can be extended.[6]
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm the completion of the coupling (a negative result, indicated by yellow or colorless beads, is desired).[6]
-
If the Kaiser test is positive (blue beads), indicating incomplete coupling, a second coupling step (double coupling) should be performed.[6]
-
After a negative Kaiser test, drain the reaction solution and wash the resin with DMF (5-7 times) and DCM (3 times).
-
Standard Fmoc Deprotection Protocol
The removal of the Fmoc group is a critical step in SPPS.[7]
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) piperidine in DMF
Procedure:
-
Add the 20% piperidine in DMF solution to the Fmoc-protected peptide-resin.
-
Agitate the mixture for an initial 3-5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF.
-
Continue to agitate for 15-20 minutes to ensure complete deprotection.
-
Drain the deprotection solution.
-
Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
Cleavage and Final Deprotection
Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and any acid-labile side-chain protecting groups are removed simultaneously.
Materials:
-
Peptidyl-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
Procedure:
-
Wash the peptidyl-resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail, typically consisting of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
Purification and Analysis
High-Performance Liquid Chromatography (HPLC) is the standard method for the purification of synthetic peptides.
HPLC Purification Workflow
Caption: Workflow for the HPLC purification of a synthetic peptide.
General HPLC Purification Protocol
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
Procedure:
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A. If solubility is an issue, a minimal amount of a stronger organic solvent like DMSO can be used, followed by dilution with Mobile Phase A.
-
Analytical HPLC: Perform an initial analytical run to determine the purity of the crude product and optimize the separation gradient.
-
Preparative HPLC: Use a C18 preparative column and a suitable gradient of Mobile Phase B to separate the target peptide from impurities.
-
Fraction Collection: Collect fractions corresponding to the main peptide peak.
-
Post-Purification Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity and identity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
Safety and Handling
-
General Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area.[8]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place, typically at 2-8°C.[2]
-
In case of contact:
-
Skin: Wash off with soap and plenty of water.
-
Eyes: Flush with water as a precaution.
-
Inhalation: Move the person to fresh air.
-
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Comparative Analysis
Fmoc-3-chloro-D-phenylalanine vs. Fmoc-D-phenylalanine: The primary difference is the increased hydrophobicity and the altered electronic properties of the phenyl ring due to the chloro-substituent. This can lead to stronger hydrophobic interactions and potentially altered binding affinities of the resulting peptide. The steric bulk of the chlorine atom may slightly reduce coupling efficiency compared to the non-halogenated analogue, necessitating the use of more potent coupling reagents.[6]
Fmoc-3-chloro-D-phenylalanine vs. Fmoc-3-chloro-L-phenylalanine: The key difference lies in the stereochemistry. The D-isomer provides resistance to proteolytic cleavage, a crucial attribute for therapeutic peptides. The L-isomer, being the naturally occurring configuration, is susceptible to enzymatic degradation. Their chemical reactivity in peptide synthesis is expected to be similar, though their biological activities and the conformations they induce in peptides will differ significantly. The optical rotation will be of a similar magnitude but opposite in sign. For Fmoc-3-chloro-L-phenylalanine, the optical rotation is [α]²⁰/D = -37 ± 2° (c=1 in DMF).
Conclusion
Fmoc-3-chloro-D-phenylalanine is a powerful and versatile building block for the synthesis of advanced peptides. Its unique combination of a D-amino acid backbone and a chlorinated aromatic side chain provides a strategic advantage in overcoming common challenges in peptide drug development, such as poor metabolic stability. By understanding its chemical properties and employing optimized synthetic protocols, researchers can effectively leverage this compound to create novel peptide therapeutics with improved pharmacological profiles.
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PubChem. Fmoc-3,4-dichloro-D-phenylalanine. [Link]
-
AAPPTec. Safety Data Sheet: Fmoc-D-Phe(3-Me)-OH. [Link]
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National Center for Biotechnology Information. Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. PubMed Central. [Link]
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Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
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PubChem. Fmoc-phenylalanine. [Link]
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National Center for Biotechnology Information. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PubMed Central. [Link]
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ChemAxon. LogP and logD calculations. [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). [Link]
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ResearchGate. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]
-
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Aapptec. Fmoc-Phe(3-Cl)-OH [198560-44-0]. [Link]
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Donboo Amino Acid Co., Ltd. PHE1585 FMOC-D-3-氯苯丙氨酸205526-23-4 Fmoc-3-Chloro-D-Phenylalanine. [Link]
-
PubChem. Fmoc-3-chloro-D-phenylalanine. [Link]
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PubMed. Hydrogels of halogenated Fmoc-short peptides for potential application in tissue engineering. [Link]
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CentAUR. Comparison of the self assembly and ‐ cytocompatibility of conjugates of Fmoc (9 fluorenylmethoxycarbonyl) with ‐ hydrophobic, aromatic, or charged amino acids. [Link]
-
ResearchGate. FT-IR spectra of phenylalanine: pure (in black) and in water (in red). [Link]
-
ResearchGate. (a) The chemical formulae of Fmoc chloride, L-phenylalanine, Fmoc-L-phenylalanine (FmocF) and... [Link]
-
ResearchGate. Solubility of Fmoc-D-Phenylalanine in Twelve Mono-Solvents: Characterization, Determination, Analysis and Model Correlation. [Link]
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